molecular formula C16H22FN3O B2775994 N-[1-(Cyclopentylmethyl)pyrrolidin-3-YL]-2-fluoropyridine-4-carboxamide CAS No. 1436143-77-9

N-[1-(Cyclopentylmethyl)pyrrolidin-3-YL]-2-fluoropyridine-4-carboxamide

Cat. No.: B2775994
CAS No.: 1436143-77-9
M. Wt: 291.37
InChI Key: UONQQGWITJBYJU-UHFFFAOYSA-N
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Description

N-[1-(Cyclopentylmethyl)pyrrolidin-3-YL]-2-fluoropyridine-4-carboxamide is a chemical compound provided for research purposes. It has the CAS Registry Number 1436143-77-9 and a molecular weight of 291.36 g/mol . The compound is a fluorinated pyridine carboxamide derivative featuring a pyrrolidine ring system substituted with a cyclopentylmethyl group. This specific molecular architecture is of significant interest in medicinal chemistry research, as similar structural motifs are frequently explored for their potential to interact with biological targets . For instance, pyrrolidine carboxamides have been identified as a novel class of inhibitors for the enoyl acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis , showcasing the therapeutic potential of this chemotype in antimicrobial research . Furthermore, related compounds containing the 2-fluoropyridine moiety are investigated as key intermediates and core structures in the synthesis of potential P2Y12 receptor antagonists, which are targets for antiplatelet therapy . This product is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use. Researchers can obtain this compound with a documented purity of 95% . Key physicochemical properties include a predicted density of 1.20±0.1 g/cm³ at 20 °C and a predicted boiling point of 455.5±45.0 °C .

Properties

IUPAC Name

N-[1-(cyclopentylmethyl)pyrrolidin-3-yl]-2-fluoropyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN3O/c17-15-9-13(5-7-18-15)16(21)19-14-6-8-20(11-14)10-12-3-1-2-4-12/h5,7,9,12,14H,1-4,6,8,10-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UONQQGWITJBYJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CN2CCC(C2)NC(=O)C3=CC(=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(Cyclopentylmethyl)pyrrolidin-3-YL]-2-fluoropyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method is the 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides and alkenyl dipolarophiles . The cyclopentylmethyl group can be introduced through alkylation reactions, while the fluoropyridine carboxamide moiety is often synthesized via nucleophilic substitution reactions involving fluoropyridine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and choice of solvents and catalysts. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(Cyclopentylmethyl)pyrrolidin-3-YL]-2-fluoropyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride and potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring can yield pyrrolidin-2-ones, while nucleophilic substitution at the fluoropyridine moiety can introduce various functional groups.

Scientific Research Applications

N-[1-(Cyclopentylmethyl)pyrrolidin-3-YL]-2-fluoropyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(Cyclopentylmethyl)pyrrolidin-3-YL]-2-fluoropyridine-4-carboxamide involves its interaction with specific molecular targets. The pyrrolidine ring and fluoropyridine moiety can interact with proteins and enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Comparison with Structural Analogs

Limited publicly available data directly address the target compound. However, structural analogs from the pyrrolidine-carboxamide family provide insights into structure-activity relationships (SAR). Below is a comparative analysis with a related compound from the RCSB PDB database () and hypothesized analogs.

Key Structural Differences

Target Compound
  • Core : Pyrrolidine.
  • Substituents: 1-position: Cyclopentylmethyl (C6H11). 3-position: 2-fluoropyridine-4-carboxamide (C6H4FNO).
  • Molecular Weight : ~276.3 g/mol (estimated).
Compound (PDB ID: 8IY Ligand)
  • Core : Pyrrolidine (modified with fluoropyrrolidine and benzamido groups).
  • Substituents: Cyclopropanecarbonyl (C4H5O). Ethynylbenzamido (C9H6NO). Hydroxy-methoxyethyl-phenyl (C10H13O3).
  • Molecular Weight : 576.658 g/mol .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound
Molecular Weight ~276.3 576.658
logP (Predicted) ~2.5 (moderate lipophilicity) ~3.8 (high lipophilicity)
Hydrogen Bond Donors 1 (carboxamide NH) 3 (hydroxy, carboxamide)
Rotatable Bonds ~5 ~10
Polar Surface Area ~60 Ų ~120 Ų

Key Observations :

  • The target compound is smaller and less lipophilic than the compound, suggesting better solubility and oral bioavailability.
  • The cyclopentylmethyl group in the target compound may enhance membrane permeability compared to the cyclopropanecarbonyl group in , which contains a polar carbonyl .
  • The ethynylbenzamido and hydroxy-methoxyethyl groups in introduce rigidity and hydrogen-bonding capacity, likely improving target binding but reducing metabolic stability.

Biological Activity

N-[1-(Cyclopentylmethyl)pyrrolidin-3-YL]-2-fluoropyridine-4-carboxamide, with the CAS number 1436143-77-9, is a synthetic organic compound characterized by its unique structural features, including a pyrrolidine ring and a fluoropyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a ligand in receptor binding studies and its implications in therapeutic applications.

PropertyValue
Molecular FormulaC₁₆H₂₂FN₃O
Molecular Weight291.36 g/mol
StructureChemical Structure
CAS Number1436143-77-9

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly in the central nervous system (CNS). The compound may function as an agonist or antagonist at various receptors, influencing neurotransmitter pathways. Its structural components suggest potential interactions with monoamine oxidase (MAO) enzymes, which play a crucial role in the metabolism of neurotransmitters.

Biological Activity and Research Findings

  • Inhibition of Monoamine Oxidase (MAO) :
    • Recent studies have highlighted the importance of MAO inhibitors in treating neurodegenerative disorders such as Alzheimer’s disease. Compounds similar to this compound have shown promising results as selective and reversible inhibitors of MAO-B, with high selectivity indices indicating their potential as therapeutic agents .
  • Case Studies :
    • In a study focused on pyridazinone derivatives, compounds exhibiting structural similarities to this compound demonstrated significant inhibitory effects on MAO-B, with IC₅₀ values reaching as low as 0.013 µM for the most potent derivatives. This underscores the potential efficacy of this compound class in neurodegenerative disease contexts .
  • Cytotoxicity Assessments :
    • Cytotoxicity evaluations using L929 fibroblast cell lines revealed that certain derivatives had minimal cytotoxic effects at therapeutic concentrations, suggesting a favorable safety profile for compounds related to this compound. The observed IC₅₀ values indicated that these compounds could be developed further for clinical applications without significant toxicity concerns .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameMAO-B IC₅₀ (µM)Selectivity Index
This compoundTBDTBD
T6 (Pyridazinone derivative)0.013120.8
T3 (Pyridazinone derivative)0.039107.4

Q & A

Q. Why do crystallography data conflict with NMR-based conformational predictions?

  • Crystal Packing Effects : Solid-state structures may stabilize non-biological conformers.
  • Solution : Perform molecular dynamics simulations in explicit solvent to compare with NMR-derived solution structures .

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